
2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine
Overview
Description
“2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine” is a pyrimidine derivative. It has a molecular formula of C11H16BrN3O and an average mass of 286.168 Da .
Molecular Structure Analysis
The molecular structure of “2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine” consists of a pyrimidine ring substituted with a bromine atom at the 2nd position and a (1-methyl-piperidin-4-ylmethoxy) group at the 5th position .Scientific Research Applications
Synthesis and Chemical Properties
- Microwave-Assisted Synthesis: A study by Chaudhary et al. (2012) described the synthesis of novel pyrimidine derivatives, which included structures related to 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine, using microwave-assisted methods. This method proved to be efficient, yielding rapid reaction rates and cleaner reaction conditions compared to conventional methods (Chaudhary et al., 2012).
Applications in Corrosion Inhibition
- Corrosion Inhibition of Iron: Kaya et al. (2016) conducted a study on piperidine derivatives, which are structurally similar to 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine, assessing their properties as corrosion inhibitors for iron. Quantum chemical calculations and molecular dynamics simulations were used to evaluate the inhibition efficiencies (Kaya et al., 2016).
Biological and Pharmacological Activity
- Antiviral Activity: Hocková et al. (2003) synthesized pyrimidine derivatives with antiviral properties. Their research included compounds structurally related to 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine, which showed potential in inhibiting retrovirus replication in cell culture (Hocková et al., 2003).
- Treatment of Neuropathic Pain: A study by Lan et al. (2014) explored pyrimidines as sigma-1 receptor antagonists for treating neuropathic pain. Compounds similar to 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine were evaluated, showing potential in pharmacological antineuropathic pain activity (Lan et al., 2014).
Chemical Synthesis and Modification
- Synthesis of Heterocyclic Systems: Bassyouni and Fathalla (2013) investigated the synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, including methods that could be applicable to the synthesis of 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine. Their research contributes to the broader understanding of pyrimidine derivative synthesis (Bassyouni & Fathalla, 2013).
properties
IUPAC Name |
2-bromo-5-[(1-methylpiperidin-4-yl)methoxy]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O/c1-15-4-2-9(3-5-15)8-16-10-6-13-11(12)14-7-10/h6-7,9H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGGBWNOLRXLKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=CN=C(N=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




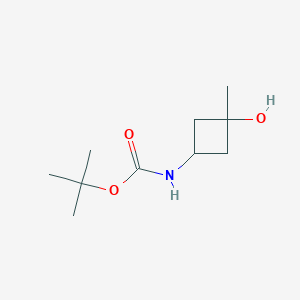
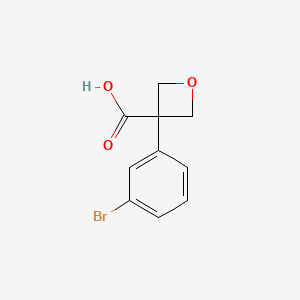




![tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate](/img/structure/B1377814.png)
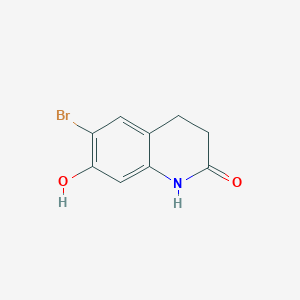
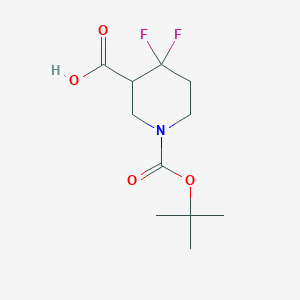

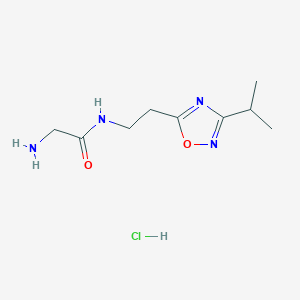
![tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate](/img/structure/B1377825.png)
![4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide](/img/structure/B1377826.png)